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Compound of Interest

Compound Name:
4-Bromo-2,2-difluoro-1,3-

dihydroinden-1-amine

CAS No.: 2344679-84-9

Cat. No.: B2454057

Get Quote

Executive Summary
This guide presents a technical comparison between non-fluorinated indane amines

(specifically 2-aminoindane or 2-AI) and their ring-fluorinated counterparts (e.g., 5-fluoro-2-

aminoindane or 5-FAI). The indane amine scaffold is a rigid analogue of amphetamine,

restricted in conformation, which imparts distinct pharmacological properties.

The incorporation of fluorine at the 5-position of the indane ring acts as a bioisostere that

fundamentally alters the compound's selectivity profile and metabolic fate. While 2-AI acts

primarily as a catecholamine (DA/NE) releaser, 5-fluorination shifts activity towards the

serotonin transporter (SERT), mimicking the "entactogenic" profile of MDMA-like compounds

while significantly enhancing metabolic stability by blocking Para-hydroxylation.

Chemical & Physicochemical Profile
The introduction of a fluorine atom induces specific electronic and steric changes that drive

biological differences.
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Feature
2-Aminoindane
(Non-Fluorinated)

5-Fluoro-2-
Aminoindane
(Fluorinated)

Impact of
Fluorination

Structure
Bicyclic, rigid

phenethylamine

5-Fluoro-substituted

bicyclic system

Minimal steric

perturbation (Van der

Waals radius:

H=1.20Å vs F=1.47Å).

Lipophilicity (LogP) ~1.8 - 2.0 ~2.2 - 2.5

Increased: Enhances

Blood-Brain Barrier

(BBB) permeability.

Electronic Effect
Electron-rich aromatic

ring

Electron-deficient ring

(Inductive effect)

Reduces basicity of

the amine (lower

pKa), potentially

altering transporter

binding kinetics.

C-X Bond Energy C-H (~98 kcal/mol) C-F (~116 kcal/mol)

Metabolic Blockade:

Resists oxidative

cleavage by CYP450

enzymes.

Pharmacodynamics: The Selectivity Shift
The most critical functional difference lies in the Monoamine Transporter (MAT) selectivity. Non-

fluorinated 2-AI is a selective norepinephrine (NET) and dopamine (DAT) releasing agent.

Substitution at the 5-position (analogous to the 4-position on amphetamine) introduces steric

bulk and lipophilicity that favors binding to the Serotonin Transporter (SERT).

Comparative Binding & Efficacy
Data synthesized from comparative studies of 2-AI, 5-IAI, and MDAI [1, 2].
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Target
2-Aminoindane (2-
AI)

5-Substituted-2-AI
(e.g., 5-FAI/5-IAI)

Mechanism
Change

NET (Norepinephrine)
High Potency (IC50

~100 nM)
High Potency

Retained

noradrenergic activity

(stimulant effect).

DAT (Dopamine) Moderate Potency Reduced Potency

Fluorination

decreases DAT

affinity, reducing

addictive/reinforcing

potential.

SERT (Serotonin)
Negligible Affinity

(IC50 > 10 µM)

High Potency (IC50 <

500 nM)

The "Serotonergic

Switch": Fluorination

enables significant 5-

HT release

(entactogenic effect).

Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the causal logic of how fluorination alters the pharmacological

pathway.
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Enhanced SERT Affinity Serotonin Release
(Entactogen)

Click to download full resolution via product page

Figure 1: SAR Logic Flow. Fluorination at the 5-position introduces lipophilic bulk that favors

SERT interaction while sterically hindering the tighter DAT binding pocket, shifting the drug

class from pure stimulant to entactogen.

Pharmacokinetics: Metabolic Stability
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One of the primary advantages of fluorination in drug design is the blockade of metabolic

degradation.

2-AI Metabolism: The primary route of clearance for 2-aminoindane is aromatic hydroxylation

at the 5-position (para to the bridgehead), followed by glucuronidation. This leads to rapid

clearance [3].

5-FAI Metabolism: The C-F bond is metabolically inert. CYP450 enzymes cannot oxidize the

5-position. This forces the metabolism to slower secondary routes (e.g., N-acetylation or

hydroxylation at the less favorable 6-position), significantly extending the plasma half-life (

) [4].
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Figure 2: Metabolic Fate Comparison. The presence of Fluorine blocks the primary

hydroxylation pathway, redirecting metabolism to slower routes and enhancing bioavailability.

Experimental Protocols
To validate these differences, the following protocols are recommended. These are designed to

be self-validating using reference standards.
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Protocol A: Monoamine Uptake Inhibition Assay
(HEK293)
Objective: Determine IC50 values for SERT, DAT, and NET.

Cell Preparation:

Use HEK293 cells stably expressing human SERT, DAT, or NET.[1]

Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well plates. Incubate 24h.

Compound Treatment:

Prepare serial dilutions of 2-AI and 5-FAI (1 nM to 100 µM) in assay buffer (Krebs-Ringer-

HEPES).

Control: Use Cocaine (non-selective) and Fluoxetine (SERT-selective) as validation

standards.

Uptake Reaction:

Add fluorescent substrate (e.g., ASP+ for DAT/NET, IDT307 for SERT) or radiolabeled

monoamine (

H-5-HT,

H-DA).

Incubate for 10 min at 37°C.

Quantification:

Terminate reaction with ice-cold buffer. Wash 3x.

Measure fluorescence (RFU) or scintillation counts (CPM).

Analysis:

Fit data to non-linear regression (Sigmoidal dose-response).
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Validation Criterion: The IC50 of Fluoxetine at SERT must be < 50 nM for the assay to be

valid.

Protocol B: Microsomal Stability Assay
Objective: Compare intrinsic clearance (

) and half-life.

Incubation System:

Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

Test compound concentration: 1 µM (to ensure first-order kinetics).

Initiation:

Pre-incubate microsomes + compound for 5 min at 37°C.

Initiate with NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate

dehydrogenase).

Sampling:

Sample at t = 0, 5, 15, 30, 60 min.

Quench immediately in ice-cold Acetonitrile containing internal standard (e.g.,

Tolbutamide).

Analysis (LC-MS/MS):

Monitor parent ion depletion over time.

Plot ln(% Remaining) vs. time. Slope =

.

Calculate

.
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Expected Result: 2-AI should show rapid depletion (

min); 5-FAI should show >80% remaining at 60 min.

Safety & Toxicology Notes
Neurotoxicity: Non-fluorinated MDAI is documented as non-neurotoxic [5]. However,

fluorinated amphetamines (e.g., 4-FA, PCA) have a mixed history. While 4-FA is generally

considered less neurotoxic than chlorinated analogues (PCA), the strong serotonin release

induced by 5-FAI carries a risk of Serotonin Syndrome if combined with MAOIs or SSRIs.

Hyperthermia: Both 2-AI and 5-FAI can induce hyperthermia, but the mechanism differs

(NET-mediated for 2-AI vs. SERT/NET-mediated for 5-FAI).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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